ISOXAZOLIDIN-3-ONE

概要

説明

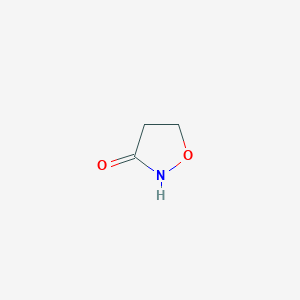

ISOXAZOLIDIN-3-ONE is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ISOXAZOLIDIN-3-ONE typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the isoxazolidinone ring. Another method involves the use of nitrile oxides in 1,3-dipolar cycloaddition reactions with alkenes or alkynes .

Industrial Production Methods: Industrial production of this compound often involves the dehydration and salification of 4,4-dimethyl-3-isoxazolidone in an aprotic polar solvent under alkaline conditions. This is followed by a reaction with 2,4-dichlorobenzyl chloride and crystallization in a protic solvent at low temperatures to obtain high-purity this compound .

化学反応の分析

Types of Reactions: ISOXAZOLIDIN-3-ONE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted isoxazolidinones, amines, and oxazolidinones, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry Applications

Isoxazolidin-3-one derivatives have shown promising potential in medicinal chemistry, particularly in the development of anticancer and antidiabetic drugs.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, a series of 3-(Dibenzyloxyphosphoryl)isoxazolidine conjugates were synthesized and evaluated for their anticancer activity against prostate cancer cell lines (PC-3). The most active compounds demonstrated IC50 values ranging from 9.84 to 12.67 μM, indicating significant antiproliferative effects. Notably, the compound trans-16b induced apoptosis in cancer cells while exhibiting low toxicity in non-cancerous cell lines such as HEK293 and HepG2 .

Antidiabetic Properties

Isoxazolidine-3,5-dione (JTT-501), a derivative of this compound, has been evaluated for its insulin-sensitizing activity. In preclinical studies on KKAy mice, JTT-501 significantly decreased blood glucose levels at an oral dose of 38 mg/kg/day and is currently undergoing phase II clinical trials .

Agricultural Applications

This compound compounds are also utilized in agriculture as herbicides due to their selective herbicidal activity.

Herbicidal Activity

The compound 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-isoxazolidin-3-one has been identified as an effective herbicide against various grassy and broadleaf weed species while being safe for crops like soybeans. This selective action allows for effective weed management without harming desirable plants .

| Compound Name | Herbicidal Activity | Target Weeds | Safe Crops |

|---|---|---|---|

| 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-isoxazolidin-3-one | Effective | Grassy and broadleaf weeds | Soybeans |

Synthetic Applications

This compound serves as a versatile building block in organic synthesis.

Synthetic Intermediate

The unique structure of this compound allows it to act as an intermediate in the synthesis of various complex molecules. Its reactivity facilitates the introduction of diverse functional groups, enabling the creation of libraries of drug candidates with varying properties. Researchers utilize this compound to explore potential drugs for various diseases and to study biological processes.

Case Study 1: Anticancer Drug Development

A study conducted on isoxazolidine derivatives showed that compounds trans-16a and trans-16b exhibited high cytotoxicity against prostate cancer cells with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil . This highlights the potential of isoxazolidinones as leads in drug discovery.

Case Study 2: Herbicide Formulation

Research into the formulation of herbicides containing isoxazolidinone derivatives has demonstrated their effectiveness in controlling weeds while minimizing crop injury. The combination of these compounds with other herbicides has been shown to enhance efficacy and selectivity .

作用機序

The mechanism of action of ISOXAZOLIDIN-3-ONE and its derivatives varies depending on their specific application. For instance, cycloserine, a derivative of this compound, acts as an antibiotic by inhibiting cell wall biosynthesis in bacteria. It competitively inhibits the enzymes L-alanine racemase and D-alanylalanine synthetase, which are crucial for peptidoglycan formation in bacterial cell walls . This inhibition weakens the bacterial cell wall, leading to cell death.

類似化合物との比較

Isoxazole: Another five-membered heterocycle with one oxygen and one nitrogen atom.

Oxazolidinone: Similar to ISOXAZOLIDIN-3-ONE but with a different ring structure.

Uniqueness: this compound is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both scientific research and industrial applications. Additionally, its derivatives, such as cycloserine, have significant medical importance, particularly in the treatment of drug-resistant bacterial infections .

生物活性

Isoxazolidin-3-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the various aspects of its biological activity, including its anticancer, antimicrobial, antifungal, and antioxidant properties. The findings are supported by data tables and case studies from recent research.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing one nitrogen and one oxygen atom. Its general formula is . The structural features of this compound contribute to its reactivity and biological efficacy.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound derivatives. In a study evaluating various synthesized isoxazolidines, it was found that certain compounds exhibited potent antiproliferative effects against prostate cancer cell lines (PC-3) with IC values ranging from 9.84 to 12.67 µM .

Key Findings:

- Induction of Apoptosis: Isoxazolidine trans-16b showed the highest induction of apoptosis in cancer cells, comparable to known chemotherapeutic agents .

- Safety Profile: The most active compounds did not adversely affect the viability of normal cell lines (HEK293, HepG2), indicating their potential as safe therapeutic agents .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC (µM) | Apoptosis Induction |

|---|---|---|---|

| trans-16a | PC-3 | 9.84 ± 3.69 | Moderate |

| trans-16b | PC-3 | 12.67 ± 3.45 | High |

| cis-trans mix | PC-3 | 10.36 ± 2.69 | Moderate |

Antimicrobial Activity

This compound derivatives also exhibit notable antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

- Antibacterial Activity: Compounds were tested against Staphylococcus aureus, Escherichia coli, and others, showing varying degrees of effectiveness .

- Antifungal Activity: Some derivatives demonstrated antifungal activity against Candida albicans, with efficacy comparable to standard antifungal agents .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 20 |

| Compound B | Escherichia coli | 15 |

| Compound C | Candida albicans | 18 |

Antioxidant Activity

This compound derivatives have also been investigated for their antioxidant properties. These compounds can scavenge free radicals, which may contribute to their overall therapeutic potential.

Case Study:

A study reported that certain enantiopure isoxazolidine derivatives exhibited significant antioxidant activity, suggesting their role in mitigating oxidative stress-related diseases .

特性

IUPAC Name |

1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c5-3-1-2-6-4-3/h1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDOFVVNXBGLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CONC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152332 | |

| Record name | 3-Isoxazolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Isoxazolidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1192-07-0 | |

| Record name | 3-Isoxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Isoxazolidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

70 °C | |

| Record name | 3-Isoxazolidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-isoxazolidinone?

A1: 3-Isoxazolidinone has the molecular formula C3H5NO2 and a molecular weight of 87.08 g/mol.

Q2: How can I determine the structure of 3-isoxazolidinone and its derivatives?

A2: Researchers commonly use spectroscopic techniques like 1H-NMR, IR, and MS to identify and confirm the structure of 3-isoxazolidinone and its derivatives. [, , ]

Q3: Are there any specific spectroscopic characteristics of the 3-isoxazolidinone ring?

A3: Yes, the 3-isoxazolidinone ring exhibits characteristic IR peaks at approximately 2967 cm-1 and 2870 cm-1. []

Q4: How does clomazone, a 3-isoxazolidinone derivative, function as a herbicide?

A4: While the precise mechanism of action for clomazone remains unknown, studies indicate it does not directly inhibit enzymes involved in the synthesis of chlorophyll and carotenoids, despite significantly impacting these processes in vivo. []

Q5: What are the potential applications of 3-isoxazolidinone derivatives beyond herbicides?

A5: Research suggests that some 3-isoxazolidinone derivatives, such as cycloserine (D-4-amino-3-isoxazolidinone), exhibit antibiotic activity. Specifically, cycloserine is known to inhibit D-alanine racemase in bacteria. [, ]

Q6: How does D-alanine affect the activity of cycloserine?

A6: D-alanine antagonizes the antimycobacterial activity of cycloserine. This antagonism is particularly significant in mycobacteria compared to other bacterial species. [, , ]

Q7: Is there evidence of cycloserine activity in the central nervous system?

A7: Yes, L-cycloserine has been found to influence sphingolipid metabolism in mouse brains. [] Additionally, studies exploring cycloserine as a potential treatment for conditions like obsessive-compulsive disorder highlight its interaction with the glutamatergic N-methyl-D-aspartate receptor in the brain. []

Q8: Are there potential synergistic effects when combining cycloserine with other drugs?

A8: Research suggests that a combination of cycloserine and pioglitazone may have synergistic effects in attenuating chronic pain and anxiety by improving mitochondrial function. []

Q9: What is known about the environmental fate of clomazone in rice fields?

A9: Studies have shown that clomazone applied to rice fields primarily dissipates from floodwaters and soils through a first-order decay process. The half-life (DT50) of clomazone in water is approximately 7 days and in soil is approximately 15 days. []

Q10: Are there concerns about the environmental hazards associated with clomazone use?

A10: While considered to have a low environmental hazard profile, exceeding recommended application rates for clomazone could pose risks to aquatic ecosystems. [, ]

Q11: What are the major microbial transformation pathways of clomazone in the environment?

A11: Microorganisms primarily degrade clomazone through hydroxylation reactions at various positions on the molecule, including the 5-methylene carbon of the isoxazolidinone ring, the methyl group on the oxazolidone ring, and the aromatic ring. []

Q12: What are some common methods for synthesizing 4,4-dimethyl-3-isoxazolidinone, a key intermediate for clomazone?

A12: Researchers have developed efficient methods for synthesizing 4,4-dimethyl-3-isoxazolidinone, achieving high yields (over 84%) by reacting 3-chloro-N-hydroxy-2,2-dimethylpropanamide with sodium hydroxide. [, ]

Q13: How is clomazone typically quantified in environmental samples?

A13: Various analytical methods are used to quantify clomazone, including HPLC and ELISA techniques. These methods allow researchers to monitor clomazone levels in environmental samples like soil and water. [, ]

Q14: Are there any specific challenges related to the formulation and stability of clomazone?

A14: Formulating stable aqueous capsule suspension concentrates of clomazone has been an area of research, leading to the development of specific formulations and mixtures to improve its stability and application properties. []

Q15: What are the known toxicological effects of clomazone on aquatic organisms?

A15: Studies on silver catfish (Rhamdia quelen) exposed to clomazone revealed hematological changes, specifically increased monocyte counts, suggesting a potential chronic stress response. Histopathological alterations in gills and liver were also observed, emphasizing the need for careful monitoring of clomazone levels in aquatic environments. []

Q16: Are there any specific drug delivery systems or targeting strategies being explored for 3-isoxazolidinone derivatives?

A16: While the provided research doesn't delve into specific drug delivery systems for 3-isoxazolidinone derivatives, the potential therapeutic applications of compounds like cycloserine warrant further investigation into targeted delivery approaches to maximize efficacy and minimize off-target effects.

Q17: Have any biomarkers been identified to predict the efficacy or monitor the treatment response to cycloserine?

A17: Research suggests that monitoring fear levels in patients undergoing exposure therapy for anxiety disorders, in conjunction with cycloserine administration, could potentially serve as a rudimentary predictor of treatment response. This is based on observations indicating that cycloserine may enhance extinction learning in individuals exhibiting low fear levels at the end of exposure sessions, while potentially exacerbating fear responses in those with high fear levels. []

Q18: How have analytical methods for quantifying cycloserine in biological samples been validated?

A18: Researchers have validated a method for analyzing cycloserine in rat microdialysis samples using liquid chromatography-tandem mass spectrometry with benzoyl chloride derivatization. This validated method demonstrates good linearity, accuracy, and precision for quantifying cycloserine levels. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。